molecular formula C26H16Cl4O4 B2491383 1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone CAS No. 383148-12-7

1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone

Katalognummer B2491383
CAS-Nummer: 383148-12-7
Molekulargewicht: 534.21
InChI-Schlüssel: VICZOZQDARZJEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. For compounds similar to 1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone, the synthetic approach could involve strategies such as Friedel-Crafts acylation, etherification, and subsequent functional group modifications to introduce the specific ether and ketone functionalities, as well as the dichlorophenyl and naphthyl groups. For example, Quallich and Woodall (1992) discussed routes for the synthesis of related compounds, highlighting the use of catalytic asymmetric reductions and SN2 displacement reactions with higher order cuprates, followed by intramolecular Friedel-Crafts cyclization to build complex cyclic structures (Quallich & Woodall, 1992).

Molecular Structure Analysis

The molecular structure of organic compounds like this one is often determined using techniques such as X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the molecule. Sarala et al. (2006) detailed the crystal structure of a key intermediate in the synthesis of a related compound, providing insights into the molecular geometry and conformation (Sarala et al., 2006).

Wissenschaftliche Forschungsanwendungen

Heme Oxygenase Inhibition

One application of derivatives similar to the specified compound involves the inhibition of heme oxygenases, enzymes implicated in various physiological and pathological processes. Derivatives with halogen-substituted aromatic moieties, such as 3,4-dichlorophenyl, have been found to be potent inhibitors, offering potential for therapeutic applications (Roman et al., 2010).

Crystal Structure Analysis

The crystal structure of compounds with 3,4-dichlorophenyl groups has been studied to understand their physical and chemical properties. For example, the crystal structure analysis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, a key intermediate in drug synthesis, provides insights into its molecular configuration and potential applications in pharmaceuticals (Sarala et al., 2006).

Biotransformation for Drug Synthesis

Derivatives of the compound have been used in biotransformation processes to synthesize chiral intermediates for antifungal agents. The use of specific bacterial strains for the biocatalysis of related compounds to produce chiral alcohols demonstrates a novel approach to drug synthesis, emphasizing the importance of enantioselectivity and yield in pharmaceutical manufacturing (Miao et al., 2019).

Organic Synthesis and Material Science

The reactivity of compounds with 3,4-dichlorophenyl groups towards other chemicals has been explored for the synthesis of valuable intermediates in antidepressant production and other applications. Studies detailing the synthesis processes and the physicochemical properties of these intermediates shed light on their versatility and potential in creating complex organic molecules (Koltunov et al., 2012).

Eigenschaften

IUPAC Name

1-(3,4-dichlorophenyl)-2-[5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]naphthalen-1-yl]oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Cl4O4/c27-19-9-7-15(11-21(19)29)23(31)13-33-25-5-1-3-17-18(25)4-2-6-26(17)34-14-24(32)16-8-10-20(28)22(30)12-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICZOZQDARZJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2OCC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=C1)OCC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Cl4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.